Cas no 2483831-75-8 (Histidine-D5 hydrochloride hydrate)

ヒスチジン-D5塩酸塩水和物(Histidine-D5 hydrochloride hydrate)は、安定同位体標識されたヒスチジンの誘導体であり、研究用途に適した高純度化合物です。D5(重水素5原子)標識により、質量分析(MS)や核磁気共鳴(NMR)を用いた代謝経路の追跡やタンパク質動態解析において優れたトレーサー特性を発揮します。塩酸塩形態により水溶性が高く、生化学的バッファー調製に適しています。水和物としての安定性も確保されており、長期保存が可能です。医薬品開発やプロテオミクス研究におけるメタボローム解析の内部標準物質としての利用価値が高いです。

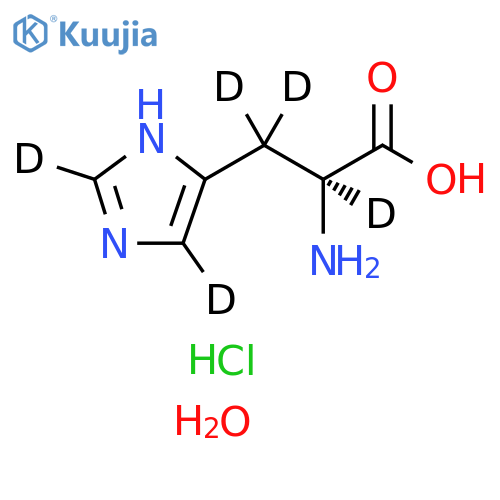

2483831-75-8 structure

商品名:Histidine-D5 hydrochloride hydrate

CAS番号:2483831-75-8

MF:C6H7D5ClN3O3

メガワット:209.63

CID:5083704

Histidine-D5 hydrochloride hydrate 化学的及び物理的性質

名前と識別子

-

- L-HISTIDINE:HCL:H2O(15N3, 98%)

- Histidine-D5 hydrochloride hydrate

-

- インチ: 1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1D2,2D,3D,5D;;

- InChIKey: CMXXUDSWGMGYLZ-QGRMNJNTSA-N

- ほほえんだ: C([2H])([2H])(C1NC([2H])=NC=1[2H])[C@]([2H])(N)C(=O)O.Cl.O

Histidine-D5 hydrochloride hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-W014423S4-5mg |

L-Histidine-d |

2483831-75-8 | 99.63% | 5mg |

¥4000 | 2024-07-23 | |

| MedChemExpress | HY-W014423S4-1mg |

L-Histidine-d |

2483831-75-8 | 99.63% | 1mg |

¥1600 | 2024-07-23 | |

| MedChemExpress | HY-W014423S4-10mg |

L-Histidine-d |

2483831-75-8 | 99.63% | 10mg |

¥7400 | 2024-07-23 | |

| 1PlusChem | 1P027PHM-10mg |

L-HISTIDINE:HCL:H2O (RING-2,4-D2; ALPHA, BETA, BETA-D3, 98%) |

2483831-75-8 | 99% | 10mg |

$780.00 | 2024-05-21 | |

| 1PlusChem | 1P027PHM-1mg |

L-HISTIDINE:HCL:H2O (RING-2,4-D2; ALPHA, BETA, BETA-D3, 98%) |

2483831-75-8 | 99% | 1mg |

$213.00 | 2024-05-21 | |

| 1PlusChem | 1P027PHM-5mg |

L-HISTIDINE:HCL:H2O (RING-2,4-D2; ALPHA, BETA, BETA-D3, 98%) |

2483831-75-8 | 99% | 5mg |

$494.00 | 2024-05-21 |

Histidine-D5 hydrochloride hydrate 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

2483831-75-8 (Histidine-D5 hydrochloride hydrate) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 503537-97-1(4-bromooct-1-ene)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬